Product packaging for Dehydroleucine(Cat. No.:CAS No. 113586-23-5)

Dehydroleucine

Cat. No.: B049857
CAS No.: 113586-23-5
M. Wt: 129.16 g/mol
InChI Key: TYAFIFFKPSWZRM-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroleucine is a non-proteinogenic dehydroamino acid characterized by a rigid, planar double bond within its side chain, replacing the typical gamma-carbon of leucine. This structural feature makes it a valuable building block in peptide science and chemical biology. Its primary research application lies in the synthesis of constrained peptides, where incorporation of this compound introduces a local conformational restriction. This restriction stabilizes specific secondary structures, such as helices or turns, and reduces the entropic penalty upon binding, thereby facilitating the study of peptide-protein interactions and aiding in the development of potent peptide-based inhibitors, agonists, or antagonists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B049857 Dehydroleucine CAS No. 113586-23-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113586-23-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(Z)-2-amino-4-methylpent-2-enoic acid

InChI

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b5-3-

InChI Key

TYAFIFFKPSWZRM-HYXAFXHYSA-N

SMILES

CC(C)C=C(C(=O)O)N

Isomeric SMILES

CC(C)/C=C(/C(=O)O)\N

Canonical SMILES

CC(C)C=C(C(=O)O)N

Synonyms

dehydroleucine
delta(Z)-leucine

Origin of Product

United States

Synthetic Methodologies for Dehydroleucine and Its Analogues

Stereoselective Synthesis of Dehydroleucine

Achieving stereocontrol is paramount in the synthesis of chiral molecules like amino acids. For this compound, this involves the selective formation of a specific enantiomer, which is crucial for its application in biologically active peptides.

Asymmetric synthesis aims to create a chiral compound from an achiral or prochiral precursor, leading to a preferred stereoisomer. One notable strategy involves the Sharpless asymmetric dihydroxylation performed on a dipeptide containing a this compound residue. For instance, Nα-carbobenzyloxy-(2S)-4,5-dehydroleucine can be coupled with another amino acid ester, like valine ethyl ester, and subsequently treated with AD-mix reagents. epa.govfishersci.pt This reaction introduces a diol with a specific stereochemistry at the γ and δ positions, demonstrating how the this compound double bond can serve as a handle for further stereoselective transformations. epa.govfishersci.pt

Another approach involves the direct use of chiral precursors for incorporation into larger molecules. The synthesis of (S)-4,5-dehydroleucine hydrazide, for example, provides a building block that can be incorporated into proteins through the exploitation of the natural biosynthetic machinery, offering a route to this compound-containing peptides. wikipedia.org

Chiral auxiliary-based synthesis is a powerful method for achieving asymmetry. In this strategy, a chiral molecule (the auxiliary) is temporarily attached to a non-chiral substrate to direct the stereochemical course of a reaction. iarc.frnih.gov After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. iarc.fr

This approach is widely used for the asymmetric synthesis of various amino acids. nih.gov For example, a non-chiral substrate is covalently bonded to the chiral auxiliary, creating a diastereomeric intermediate. easychem.org This intermediate exists in a stereo-differentiated environment that biases subsequent reactions, such as alkylation, to occur from a specific face, leading to high diastereoselectivity. While specific examples for this compound are less commonly detailed than for other amino acids, well-established auxiliaries like Evans oxazolidinones or those based on amino acids like proline are instrumental in the field. nih.govfishersci.ca The principles demonstrated with related chiral complexes, such as the Belokon chiral dehydroalanine (B155165) complex used in radical additions, are applicable to the synthesis of bulky dehydroamino acids like this compound. mpg.de

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. wikipedia.org This method is highly efficient and atom-economical. Phase-transfer catalysis (PTC) has emerged as a particularly effective technique for the asymmetric synthesis of amino acids. fishersci.canih.gov

In this context, chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, serve as the catalysts. fishersci.caontosight.ai These catalysts facilitate the alkylation of achiral Schiff base esters of amino acids like glycine (B1666218). fishersci.canih.gov The chiral catalyst forms an ion pair with the enolate of the Schiff base, creating a chiral environment that directs the approach of the alkylating agent, resulting in high enantioselectivity. wikipedia.org This methodology provides a versatile route to a wide array of α-amino acids and can be adapted for the synthesis of this compound precursors. fishersci.canih.gov

Chiral Auxiliary Strategies in this compound Synthesis

Dehydration Chemistry for this compound Generation

Dehydration reactions are a fundamental method for generating the α,β-double bond in dehydroamino acids. fishersci.com This process involves the elimination of a molecule of water from a β-hydroxy amino acid precursor. fishersci.atnih.gov

A prominent method for achieving this transformation within a peptide sequence involves the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as copper(I) chloride (CuCl). fishersci.at This system has been shown to be effective for the dehydration of threonine residues embedded in a peptide to generate the corresponding Z-dehydroaminobutyric acid (ΔAbu) residue. fishersci.at This strategy streamlines the synthesis of dehydroamino acid-containing peptides by allowing the incorporation of a stable β-hydroxy precursor, with the double bond being introduced at a later stage. fishersci.at However, the success of such dehydration methods can be highly dependent on the specific amino acid substrate. fishersci.at

Microwave-Assisted Synthetic Approaches for this compound Precursors

The application of microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to improved yields and cleaner reactions. metabolomicsworkbench.orgctdbase.org This technology is particularly useful for the synthesis of heterocyclic precursors that can be further elaborated into this compound or its analogues.

For example, the synthesis of 1,3-diarylimidazolinium chlorides, which are precursors to N-heterocyclic carbenes (NHCs) used in catalysis, can be achieved in under five minutes with high yields using microwave assistance, compared to the 24-72 hours required with conventional heating. metabolomicsworkbench.orgwikipedia.org Similarly, a two-step, one-pot synthesis of hydantoins from L-amino acids in water can be completed in less than two hours under microwave irradiation, a significant acceleration over traditional methods. nih.gov These examples highlight the power of microwave-assisted synthesis to rapidly and efficiently produce key chemical building blocks that could serve as precursors in a multi-step synthesis of this compound. nih.govcenmed.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazolinium Salt Precursors metabolomicsworkbench.orgwikipedia.org
MethodReaction TimeYield
Conventional Heating (Reflux)24-72 hoursVariable
Microwave Irradiation< 5 minutesHigh (up to 98%)

Chemo-enzymatic Synthesis and Resolution Techniques for this compound

Chemo-enzymatic methods leverage the high selectivity of enzymes in combination with traditional chemical synthesis to produce enantiomerically pure compounds. wikipedia.orgfishersci.com For this compound, this is most prominently demonstrated through enzymatic resolution.

Racemic (±)-dehydroleucine can be prepared chemically and then resolved using an enzyme. fishersci.ptfishersci.ca Porcine kidney acylase (PKA) is an effective biocatalyst for this purpose. fishersci.ptfishersci.cafishersci.ca The process typically involves the enzymatic hydrolysis of N-acetyl-(±)-dehydroleucine. The acylase selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-dehydroleucine unreacted. fishersci.cafishersci.ca The resulting free L-dehydroleucine and the unreacted N-acetylated D-enantiomer can then be separated, providing access to both enantiomers.

Furthermore, enzymes can be used in the synthesis of this compound-containing analogues. In one study, the enzyme EpnF, from the eponemycin (B144734) biosynthetic pathway, was used to convert a synthetically prepared β-ketoacid substrate containing a this compound moiety into a corresponding epoxyketone, demonstrating a powerful chemo-enzymatic approach to complex analogues. chem960.com

Table 2: Enzymatic Resolution of Racemic N-Acetyl-Amino Acids fishersci.ca
SubstrateEnzyme SourceStereoselectivityResult
(rac)-N-acetylmethionineMammalian Kidney Acetone Powders (KAP's)Exclusive for S-enantiomerSeparation of enantiomers
(rac)-dehydroleucinePorcine Kidney AcylaseSelective hydrolysisResolution of enantiomers fishersci.ca

Chemical Reactivity and Mechanistic Investigations of Dehydroleucine

Reaction Pathways of Dehydroleucine

The reaction pathways available to this compound are largely dictated by the reactivity of its α,β-unsaturated carbonyl system. This functional group arrangement allows for several distinct types of chemical transformations, setting it apart from saturated amino acids.

The α,β-unsaturated carbonyl system in this compound is an electrophilic species, susceptible to attack by nucleophiles. lnct.ac.in This reaction, known as a nucleophilic addition or conjugate addition, involves the attack of a nucleophile on the β-carbon of the double bond. science-revision.co.uk The mechanism begins with the nucleophile attacking the electron-poor β-carbon, which pushes the π-electrons of the double bond to form a carbanion at the α-carbon, which is stabilized by resonance with the adjacent carbonyl group, forming an enolate intermediate. lnct.ac.inunacademy.com Subsequent protonation of this intermediate yields the final addition product. lnct.ac.in

However, the reactivity of this compound in this context is highly sensitive to steric hindrance around the double bond. Research has shown that peptides containing bulky cycloalkyl α,β-dehydroamino acid residues, including derivatives of this compound, can be completely inert to conjugate addition. nih.gov In one study, exposure of such peptides to the potent nucleophile cysteamine (B1669678) at temperatures up to 100 °C resulted in no conjugate addition, with the thiol decomposing before any reaction with the peptide could occur. nih.gov This resistance is attributed to the substantial steric hindrance at the β-carbon, which effectively shields the electrophilic site from nucleophilic attack. nih.gov Similarly, certain carbamate-protected α-amino-γ-hydroxylactones derived from this compound have been found to be unreactive toward amines, further demonstrating how structure can modulate reactivity. nih.govfigshare.com

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for forming cyclic structures in a concerted fashion. msu.edulibretexts.org These reactions involve the interaction of π-electron systems between two reacting species. nih.gov The α,β-unsaturated system of dehydroamino acids makes them potential candidates for participation in such reactions, particularly as dienophiles. libretexts.org

While extensive studies on this compound itself are limited, related dehydroamino acids have been shown to participate in cycloadditions. For instance, dehydroalanine (B155165) (Dha) has been successfully used in photoinitiated 1,3-dipolar cycloaddition reactions with tetrazoles to modify peptides and proteins. nih.gov This reaction proceeds rapidly under mild, catalyst-free conditions, demonstrating the utility of the dehydroamino acid moiety as a handle for bioconjugation. nih.gov The efficiency of such cycloadditions can be influenced by the electronic properties of the surrounding peptide sequence. nih.gov Furthermore, enzyme-catalyzed [4+2] cycloadditions (Diels-Alder reactions) have been identified in the biosynthesis of complex natural products, highlighting the biological relevance of this reaction pathway. nih.gov These examples suggest that this compound could potentially serve as a reactant in various cycloaddition reactions, although specific investigations are required to fully explore this capability.

Nucleophilic Addition Reactions of the α,β-Unsaturated Moiety

Radical Scavenging Activities of this compound Derivatives

Dehydroamino acids as a class of compounds have been noted for their potential biological activities, including free radical scavenging. researchgate.net Free radicals are highly reactive species that can cause oxidative damage to cellular components, and antioxidants mitigate this damage by neutralizing them. frontiersin.org The ability of a compound to act as an antioxidant is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govbiomedres.us

The primary mechanism by which many antioxidants, particularly phenolic compounds, exert their effect is through hydrogen atom transfer (HAT), where a hydrogen atom is donated to the radical species, thus breaking the oxidative chain reaction. mdpi.com The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the bond being broken (e.g., an O-H or N-H bond). frontiersin.orgmdpi.com While specific studies detailing the radical scavenging activity of simple this compound derivatives are not widely reported in the search results, the general class of dehydroamino acid derivatives has shown inhibitory effects on lipid peroxidation. researchgate.net The presence of the double bond and other functional groups in this compound derivatives could potentially contribute to their ability to interact with and neutralize free radicals, though this remains an area for more detailed investigation.

Chemical Reactivity in Peptide Contexts

When incorporated into a peptide chain, this compound imparts unique structural and chemical properties. The planar, sp²-hybridized α- and β-carbons of the this compound residue restrict the conformational freedom of the peptide backbone, which can favor the adoption of specific secondary structures. explorationpub.com In particular, α,β-dehydroleucine (ΔLeu) residues have been found to promote the formation of β-turns and 3₁₀-helices. explorationpub.com

This conformational rigidity also contributes to enhanced proteolytic stability. Peptides containing bulky cycloalkyl dehydroamino acids are more resistant to degradation by proteases. nih.gov The folded conformations adopted by these peptides are less susceptible to enzymatic cleavage compared to more flexible, random coil structures. nih.gov

The double bond of a this compound residue within a peptide remains a site for chemical modification. For example, N-α-carbobenzyloxy-(2S)-4,5-dehydroleucine, when incorporated into a dipeptide, can undergo Sharpless asymmetric dihydroxylation. nih.govfigshare.com This reaction converts the this compound residue into a γ,δ-dihydroxyleucine residue, demonstrating that the double bond is accessible for complex chemical transformations even within a peptide context. nih.govfigshare.com The ability to perform such modifications opens avenues for creating novel peptide structures with specialized functions. Furthermore, methods have been developed for the efficient incorporation of bulky dehydroamino acids into peptides via solid-phase peptide synthesis, often utilizing reactive azlactone dipeptides as building blocks in ring-opening reactions. google.com

Incorporation of Dehydroleucine into Peptide and Protein Structures

Strategies for Site-Specific Incorporation of Dehydroleucine into Peptides

The precise placement of this compound within a peptide sequence is crucial for harnessing its properties. Various synthetic and biosynthetic methods have been developed to achieve this site-specific incorporation.

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a primary method for creating peptides with this compound. One effective strategy involves the use of azlactone dipeptides containing the dehydroamino acid. google.com These activated intermediates undergo ring-opening reactions when exposed to resin-bound peptides with a free amine group, thereby coupling the this compound-containing segment to the growing chain. google.com While effective, this method can sometimes be hindered by modest yields in the ring-opening step and the need for a separate, often unwieldy, solution-phase preparation of the azlactone dipeptides. nih.gov To streamline this process, alternative strategies focus on generating the unsaturated Cα=Cβ bond after the precursor amino acid has already been incorporated into the peptide chain. nih.gov For instance, the dehydration of a β-hydroxy amino acid precursor embedded in the peptide can yield the desired dehydro-residue. nih.gov Liquid-phase peptide synthesis (LPPS) is also a viable, albeit often slower, method for producing smaller or functionalized peptides containing these residues. bachem.com

Biosynthetic approaches offer alternative routes for incorporation. Cell-free protein expression systems have been shown to incorporate dehydro analogues of leucine (B10760876). researchgate.netresearchgate.net In some methods, these residues are installed as latent cleavage sites that can be activated by specific chemical treatments to release the target peptide from a fusion protein. researchgate.netresearchgate.net Furthermore, research into the ribosomal synthesis of peptides containing other dehydroamino acids, such as dehydroalanine (B155165) (ΔAla), has established methods that could be adapted for this compound. nih.govnih.gov This typically involves the ribosomal incorporation of a "masked" equivalent, like a selenium-containing analogue, which is later converted to the dehydro-residue through a mild post-translational oxidation step. nih.gov

Impact of this compound on Peptide Conformational Landscapes

The presence of a this compound residue dramatically alters the conformational possibilities of a peptide chain, promoting specific, well-defined secondary structures.

The planar Cα=Cβ double bond in this compound severely restricts rotation around the peptide backbone, limiting the available (φ, ψ) dihedral angles. explorationpub.com This conformational constraint is a key factor in its ability to induce ordered structures. Numerous studies have shown that α,β-dehydroleucine, along with similar residues like dehydrophenylalanine (ΔPhe), strongly promotes the formation of β-turns and 3₁₀-helices. explorationpub.comchemrxiv.orgnih.gov A β-turn is a compact structure involving four amino acid residues that reverses the direction of the peptide chain, while a 3₁₀-helix is a tighter, more elongated helix than the classic α-helix, characterized by i to i+3 hydrogen bonding. explorationpub.com

The position of the ΔLeu residue is critical for its turn-inducing effect. When placed at the i+2 position of a four-residue sequence, it is particularly effective at stabilizing a β-turn structure. researchgate.netcapes.gov.br The Z-isomer of this compound is typically more stable and is the configuration most often associated with these structural effects. chemrxiv.orgresearchgate.net

Summary of this compound's Conformational Impact
PropertyEffect of this compound IncorporationUnderlying MechanismReferences
Conformational FreedomSignificantly restrictedPlanar Cα=Cβ double bond limits backbone rotation (φ, ψ angles). explorationpub.commsu.edu
Secondary Structure InductionPromotes formation of β-turns and 3₁₀-helices.Stabilizes turn and helical structures, especially when at the i+2 position for β-turns. explorationpub.comchemrxiv.orgnih.govresearchgate.netcapes.gov.br
Peptide RigidityIncreasedA¹,³ strain from the alkene moiety reduces conformational flexibility. nih.govchemrxiv.orgnih.gov
Folding EquilibriumFavors folded states over random coil.Reduces the population of unfolded states, increasing thermodynamic stability of the folded form. nih.govchemrxiv.orgnih.gov

Induction of Restricted Conformations (e.g., β-turns, 310-helices)

This compound in the Design of Protease-Resistant Peptides

A major hurdle in the development of therapeutic peptides is their rapid degradation by proteases in the body. mdpi.commdpi.com The incorporation of this compound is a well-established strategy to enhance proteolytic stability. chemrxiv.orgnih.gov

The mechanism behind this increased resistance is directly linked to the conformational effects discussed previously. Proteases typically recognize and cleave peptide bonds within flexible, extended-chain conformations. chemrxiv.orgnih.gov The rigidity imparted by this compound and its strong preference for folded, turn-like structures make the peptide a poor substrate for these enzymes. chemrxiv.orgnih.gov By locking the peptide into a conformation that does not fit the active site of proteases, this compound effectively shields the backbone from enzymatic attack.

Seminal work in this area demonstrated that incorporating Z-dehydroleucine into enkephalin analogues significantly increased their resistance to degradation by enzymes like carboxypeptidase. chemrxiv.orgnih.govresearchgate.net This enhanced stability is a critical attribute for improving the half-life and bioavailability of peptide-based drugs, making this compound a valuable tool in medicinal chemistry. nih.gov

Spectroscopic Characterization and Structural Elucidation of Dehydroleucine and Its Peptide Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For peptides containing dehydroleucine, NMR provides unparalleled, residue-specific information about the local geometry and its influence on the surrounding peptide chain. Research has shown that the (Z)-isomer of α,β-dehydroleucine (ΔZLeu) has a pronounced tendency to stabilize folded structures, particularly when located at the i+2 position of a peptide sequence. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to perform a detailed stereochemical and dihedral angle analysis of this compound-containing peptides.

1D ¹H NMR: The 1D proton NMR spectrum provides initial information through its chemical shifts. For instance, the vinyl proton of the ΔZLeu residue gives a characteristic signal, and the chemical shifts of the amide (NH) protons are sensitive to their involvement in hydrogen bonds. Temperature coefficient studies, where the change in amide proton chemical shift is measured as a function of temperature, can identify protons shielded from the solvent, such as those participating in the intramolecular hydrogen bond of a β-turn.

2D Correlation Spectroscopy (COSY): COSY experiments establish proton-proton scalar (through-bond) coupling networks, allowing for the assignment of spin systems to specific amino acid residues. nih.gov

2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons to reveal the entire spin system of a residue, simplifying resonance assignment, especially in complex spectra. byu.eduuzh.ch

2D Nuclear Overhauser Effect Spectroscopy (NOESY): The Nuclear Overhauser Effect (NOE) provides information about through-space proximities between protons, typically within 5 Å. nmims.edu This is crucial for determining peptide conformation. In peptides like Boc-Pro-ΔZLeu-Gly-NHEt, specific NOEs are indicative of a folded structure. A key observation is the NOE between the NH of the glycine (B1666218) residue at position i+3 and the CαH of the proline residue at position i+1, which strongly supports the presence of a Type II β-turn. nih.govmdpi.com The distances derived from NOE intensities can be used to calculate and refine the three-dimensional structure. nmims.edu

³J Coupling Constants: The three-bond scalar coupling constant between the amide proton and the α-proton (³JHNα) is related to the backbone dihedral angle φ via the Karplus equation. stanford.edu Measuring these coupling constants provides quantitative constraints on the backbone conformation for each residue in the peptide. stanford.edunih.gov

The following table summarizes typical ¹H NMR data used in the analysis of a this compound-containing peptide that adopts a β-turn conformation.

ParameterObservationStructural Implication
Amide Proton Temperature CoefficientLow value (e.g., < 3 ppb/K) for Gly (i+3) NHGly NH is solvent-shielded, likely in a hydrogen bond.
NOE (i+1 to i+3)Strong NOE between Pro CαH and Gly NHProximity confirms a folded turn structure.
NOE (i+2 to i+3)NOE between ΔZLeu vinyl H and Gly NHDefines the geometry around the dehydro residue.
³JHNα Coupling ConstantVaries by residueProvides residue-specific φ dihedral angle constraints.

Vibrational Spectroscopy (IR, Raman) for Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its conformation and hydrogen-bonding patterns. leibniz-fli.denih.gov These methods are highly complementary to NMR for studying peptide structures.

The correlation between Amide I frequencies and common secondary structures is well-established:

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
3₁₀-Helix1660 - 1666
β-Sheet (antiparallel)1620 - 1640 and 1680 - 1700
β-Turn1660 - 1695
Random Coil1640 - 1648

Data sourced from multiple references. leibniz-fli.delew.roresearchgate.net

Raman spectroscopy offers similar conformational insights. spectroscopyonline.com A key advantage is that the water signal is weak in the Amide I region, allowing for analysis in aqueous solutions without the interference seen in IR. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the adsorption and conformation of peptides containing dehydro-residues on metal surfaces, revealing that the dehydro-residue significantly influences the spectral profile. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

While a random coil peptide has a simple spectrum with a strong negative band near 200 nm, ordered structures have distinct signatures: units.it

α-Helix: Characterized by two negative minima around 208 nm and 222 nm, and a strong positive maximum around 192 nm.

β-Sheet: Shows a negative band around 217 nm and a positive band around 196 nm.

β-Turn: The spectra for β-turns are more varied, but a Type II β-turn, which is induced by ΔZLeu, typically exhibits a weak negative band near 225-230 nm and a strong positive band near 200-205 nm.

CD spectroscopy can be used to monitor conformational changes as a function of solvent, temperature, or pH, providing valuable information on the stability of the structure induced by the this compound residue. subr.edunih.gov

Mass Spectrometry (MS) for Characterization of this compound-Containing Peptides

Mass spectrometry is an essential tool for the primary characterization of synthesized peptides, verifying their molecular weight and confirming their amino acid sequence. osu.eduuab.edu For peptides containing a this compound residue, MS analysis confirms the successful incorporation of this modified amino acid.

A typical workflow involves Liquid Chromatography-Mass Spectrometry (LC-MS). shimadzu.denih.gov The peptide is first separated by LC and then introduced into the mass spectrometer. The resulting mass spectrum will show a precursor ion whose mass-to-charge ratio (m/z) corresponds to the expected molecular weight of the full peptide. The mass of a this compound residue (C₆H₉NO) is 111.0633 Da, which is 2.0156 Da less than that of a standard leucine (B10760876) residue (C₆H₁₁NO). This mass difference confirms the presence of the double bond.

To verify the position of the this compound residue within the sequence, tandem mass spectrometry (MS/MS) is performed. researchgate.net In an MS/MS experiment, the precursor ion of the peptide is isolated and fragmented, typically via collision-activated dissociation (CAD). nih.gov This process breaks the peptide backbone at the amide bonds, generating a series of fragment ions known as b- and y-ions. matrixscience.com The mass difference between adjacent ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the full series of b- and y-ions, the entire peptide sequence can be reconstructed, and the location of the this compound residue can be unequivocally confirmed by the 111.06 Da mass difference at the expected position in the fragmentation ladder. nih.govresearchgate.net

Biochemical and Enzymatic Aspects of Dehydroleucine

Role of Dehydroleucine in Enzyme Active Sites

α,β-Dehydroamino acids, the class of compounds to which this compound belongs, are known to play important roles in the active sites of certain enzymes. researchgate.net The planar, electron-deficient nature of the this compound residue can influence the local conformation of the polypeptide chain, which is a critical factor for the catalytic function of an enzyme's active site. libretexts.org The active site is a specific region of an enzyme, often a pocket or groove on its surface, where the substrate binds and the chemical reaction is catalyzed. libretexts.orgmicrobenotes.com

While direct evidence specifically detailing this compound within a native enzyme active site is specialized, studies on related dehydroamino acids provide significant insight. For example, a dehydroalanine (B155165) residue is found in the active site of phenylalanine ammonia-lyase (PAL) and is considered essential for its catalytic activity. researchgate.net The unique geometry and electrophilicity of the dehydro residue are key to its function.

Research has also demonstrated the successful incorporation of (S)-4,5-dehydroleucine into proteins. researchgate.net Studies on certain classes of enzymes, such as Type 1n Methionine aminopeptidases (MetAPs), have revealed a relaxed substrate specificity. researchgate.net This flexibility in the active site, which allows the enzyme to cleave various amino acids like leucine (B10760876) in addition to methionine, suggests that such enzymes could potentially accommodate and interact with modified amino acids like this compound. researchgate.net The interaction between the this compound residue and the amino acids lining the enzyme's active site can lead to conformational changes in the enzyme, a concept explained by the induced-fit hypothesis, where the substrate's presence shapes the active site for optimal catalysis. microbenotes.com

Table 6.1: Enzymes and Their Interaction with Dehydroamino Acids

Enzyme Amino Acid Role/Interaction Reference
Phenylalanine Ammonia-Lyase (PAL) Dehydroalanine Essential for catalytic activity in the active site. researchgate.net
Methionine Aminopeptidase (Type 1n) (S)-4,5-dehydroleucine Incorporated into protein; enzyme shows relaxed substrate specificity, suggesting potential interaction. researchgate.net

Enzymatic Transformations Involving this compound

Enzymes can catalyze a variety of transformations on substrates, and the unique structure of this compound makes it a substrate for specific enzymatic reactions. silab.fr These transformations can range from modifications of the double bond to cleavage of the peptide backbone adjacent to the this compound residue.

The catabolism of the parent amino acid, leucine, is a multi-step process initiated by branched-chain aminotransferase, which converts it into its corresponding α-keto acid. nih.gov This is followed by oxidative decarboxylation catalyzed by the branched-chain ketoacid dehydrogenase complex. nih.gov While these enzymes act on saturated leucine, the presence of the double bond in this compound opens pathways for other enzymatic transformations. For instance, ene-reductases are a class of enzymes known to catalyze the stereoselective reduction of activated carbon-carbon double bonds, such as the one found in this compound.

Furthermore, engineered enzymes are being developed to facilitate novel chemical reactions. Visible light-driven photobiocatalysis using engineered pyridoxal-5'-phosphate (PLP)-dependent enzymes has emerged as a strategy for synthesizing non-canonical amino acids. chemrxiv.org Such enzymatic systems could potentially be adapted for transformations involving this compound, either in its synthesis or its conversion to other valuable compounds. The reaction between an enzyme and its substrate is a dynamic and flexible process, with each enzyme exhibiting specificity for its substrate, much like a lock and key. silab.fr This specificity dictates the types of transformations that can occur.

Biochemical Stability and Degradation Pathways of this compound-Containing Peptides

The incorporation of this compound into a peptide chain has a profound impact on the peptide's biochemical stability, particularly its resistance to enzymatic degradation. nih.gov Peptides in biological systems are susceptible to degradation by proteases, which cleave peptide bonds, leading to short half-lives. chemrxiv.orgbakerlab.org

The primary degradation pathways for peptides include chemical processes like hydrolysis, oxidation, and deamidation, as well as physical instability leading to aggregation. encyclopedia.pubveeprho.com The rate of degradation is highly dependent on the peptide's amino acid sequence and conformation. sigmaaldrich.commdpi.com

Introducing a this compound residue can significantly enhance a peptide's resistance to proteolysis. nih.gov The α,β-double bond restricts the conformational freedom of the peptide backbone, favoring folded structures like β-turns or 3₁₀-helices over random coils. nih.govnih.gov Since proteases preferentially act on unfolded, flexible peptide regions, the rigid structure conferred by this compound makes the peptide a poor substrate for these enzymes. nih.gov

In a comparative study, peptides containing Z-dehydroleucine (Z-ΔLeu) were shown to be substantially more stable against degradation by Pronase, a mixture of aggressive proteases, than peptides without this residue. nih.gov

Table 6.2: Proteolytic Stability of Peptides Containing Dehydroamino Acids

Peptide Feature Position of Dehydroamino Acid Effect on Stability Finding Reference
Z-ΔAbu (medium-sized) Internal (Position 3) Increased resistance to proteolysis. The rigidity conferred by the dehydroamino acid slows enzymatic cleavage. chemrxiv.org
ΔVal (bulky) Internal (Position 3) Increased resistance to proteolysis. Bulkier side chains contribute to stability against degradation. chemrxiv.org
ΔAla (small) Any position Rapid degradation. Smaller dehydroamino acids are more susceptible to conjugate addition by nucleophiles like thiols. chemrxiv.org
Z-ΔLeu (bulky) N/A Enhanced proteolytic stability. The residue promotes the formation of stable, folded conformations (e.g., β-turns). nih.govnih.gov

While the rigidity enhances stability against proteolysis, the double bond of a dehydroamino acid also introduces a potential site for chemical reaction. These residues are considered electrophiles and can undergo conjugate addition by biological nucleophiles, such as the thiol group of a cysteine residue. nih.gov However, studies have shown that dehydroamino acids with bulkier side chains, such as Z-dehydroleucine and ΔVal, are inert to this type of reaction, even at elevated temperatures, whereas smaller residues like dehydroalanine are more reactive. nih.govchemrxiv.org This suggests that peptides containing this compound are not only conformationally constrained but also chemically stable under typical biochemical conditions.

Natural Occurrence and Biosynthetic Pathways of Dehydroleucine Containing Compounds

Dehydroleucine as a Constituent of Bioactive Peptidyl Natural Products

This compound (ΔLeu) is a non-proteinogenic α,β-dehydroamino acid found as a structural component in a variety of peptidyl natural products. These molecules are primarily isolated from bacteria and marine invertebrates and often exhibit significant biological activities, including antibiotic, antifungal, and antitumor properties. The presence of the α,β-unsaturated bond in this compound introduces conformational constraints on the peptide backbone, which can stabilize secondary structures and contribute to the molecule's bioactivity and resistance to proteolysis. fishersci.pt

Several families of bioactive natural products are known to contain this compound. These include:

Thiopeptides: A class of sulfur-rich, highly modified macrocyclic peptide antibiotics. Examples containing this compound or related dehydroamino acids include geninthiocin, berninamycins, sulfomycins, promoinducin, and thiotipin. Berninamycin A, for instance, is a potent inhibitor of protein biosynthesis in Gram-positive bacteria. caymanchem.comapexbt.com

Cyclic Peptides: Many cyclic peptides incorporate this compound. The celogentin family of bicyclic peptides, isolated from the seeds of Celosia argentea, are potent inhibitors of tubulin polymerization. nih.gov Another example is alloviroidin, a toxic heptapeptide (B1575542) isolated from the mushroom Amanita suballiacea, which contains a dihydroxyleucine residue that can be synthetically derived from a this compound precursor. nih.govfishersci.ca

Luminmides: These are cyclic nonribosomal peptides produced by bacteria such as Photorhabdus luminescens. A novel variant, luminmide I, was synthesized by incorporating an exogenous, non-proteinogenic 4,5-dehydro-leucine into the fermentation process.

The table below lists some bioactive peptidyl natural products that feature the this compound residue.

Natural Product FamilyExample CompoundSource Organism/OriginReported Bioactivity
Thiopeptides Berninamycin AStreptomyces bernensisAntibiotic (protein synthesis inhibitor) caymanchem.comapexbt.com
Sulfomycin IStreptomyces viridochromogenes nih.govAntibiotic
GeninthiocinStreptomyces sp. Antibiotic
Cyclic Peptides Celogentin CCelosia argentea (plant) nih.govAntitumor (tubulin polymerization inhibitor)
AlloviroidinAmanita suballiacea (fungus)Toxic
Nonribosomal Peptides Luminmide IPhotorhabdus luminescens (bacterium)Not specified

Proposed Biosynthetic Mechanisms for this compound Formation

The precise biosynthetic pathways for many unusual dehydroamino acids, including this compound, are not as well-understood as those for the more common dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb). wikipedia.org However, based on known enzymatic reactions and pathways for related compounds, several mechanisms for this compound formation can be proposed.

The biosynthesis of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine is a well-established, multi-enzyme pathway. nih.gov The final step in leucine biosynthesis is the transamination of its α-keto acid precursor, α-ketoisocaproate. The formation of this compound likely represents a modification of this standard pathway.

Proposed biosynthetic routes include:

Dehydration of a Hydroxylated Precursor: This is a common mechanism for forming double bonds in natural product biosynthesis. The pathway would involve the initial synthesis of a hydroxy-leucine intermediate (e.g., β-hydroxyleucine). A specialized dehydratase enzyme, similar to the dihydroxyacid dehydratase (DHAD) involved in BCAA synthesis, could then catalyze the elimination of water to form the α,β-double bond of this compound. nih.gov

Oxidative Deamination and Elimination: An alternative pathway could involve the enzyme leucine dehydrogenase, which catalyzes the reversible oxidative deamination of L-leucine to α-ketoisocaproate, using NAD+ as a cofactor. fishersci.fi Subsequent enzymatic steps could then lead to the formation of the dehydro-residue, although this specific transformation sequence to this compound is not fully elucidated.

Direct Dehydrogenation: It is also possible that a dedicated dehydrogenase or oxidase enzyme could directly act on a leucine residue within a peptide, or on a leucine precursor activated by an adenylation domain in a nonribosomal peptide synthetase (NRPS) complex, to introduce the double bond.

Genetic studies on the biosynthesis of the epoxyketone proteasome inhibitor eponemycin (B144734) have identified specific genes, epnJ and epnK, as playing key roles in the biosynthesis of the 4,5-dehydro-L-leucine (dhL) precursor, highlighting the existence of dedicated enzymatic machinery for its formation. researchgate.net

Chemoenzymatic and Ribosomal Synthesis of this compound within Natural Products

The unique properties of this compound have driven efforts to develop methods for its incorporation into peptides using both chemoenzymatic and ribosomal strategies.

Chemoenzymatic Peptide Synthesis (CEPS): This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. uni.lu CEPS typically uses proteases or other hydrolases in reverse to catalyze the stereoselective formation of peptide bonds under mild, aqueous conditions, avoiding the need for extensive protecting group strategies. uni.lunih.gov

A key application of this method for this compound is in the generation of novel natural product analogs. For example, a new variant of the nonribosomal peptide luminmide, named luminmide I, was created by feeding 4,5-dehydro-leucine to permeabilized E. coli Nissle cells that were engineered to produce luminmides. The bacterial megasynthetases incorporated the unnatural amino acid in place of leucine, demonstrating the utility of this strategy for diversifying natural product structures.

Ribosomal Synthesis: Incorporating unnatural amino acids like this compound directly via ribosomal translation is a significant challenge because it requires re-engineering the cell's translational machinery. fishersci.pt The primary strategy involves creating a "masked" or precursor version of the desired amino acid that can be recognized by an aminoacyl-tRNA synthetase, incorporated into a growing peptide chain, and then converted to the final dehydro-form post-translationally. fishersci.ptnih.gov

While this has been successfully demonstrated for simpler dehydroamino acids like dehydroalanine (Dha) and dehydrobutyrine (Dhb), the ribosomal synthesis of this compound is less established. nih.govontosight.ai The common method for Dha involves the ribosomal incorporation of selenalysine, a selenium-containing lysine (B10760008) analog, which is then converted to Dha through mild oxidative elimination. fishersci.ptnih.gov A similar strategy could theoretically be developed for this compound, where a suitable precursor is incorporated ribosomally and subsequently converted to this compound through a chemical or enzymatic post-translational modification step.

Derivatization Strategies for Dehydroleucine in Advanced Chemical Research

Targeted Derivatization for Enhanced Analytical Performance (e.g., LC-MS)

The analysis of amino acids like dehydroleucine by methods such as liquid chromatography-mass spectrometry (LC-MS) can be challenging. nih.gov The inherent polarity and hydrophilicity of free amino acids often lead to poor retention on commonly used reversed-phase liquid chromatography (RPLC) columns. nih.gov To overcome these issues, derivatization is employed to modify the analyte's chemical properties, thereby improving its chromatographic behavior and enhancing detection sensitivity. sigmaaldrich.comresearchgate.net The goal is to convert the polar functional groups (amino, carboxyl) into less polar, more volatile derivatives that are more amenable to separation and ionization. sigmaaldrich.comddtjournal.com

Several derivatization strategies are commonly used for amino acid analysis and are applicable to this compound. These pre-column derivatization techniques introduce specific chemical tags to the amino acid before it is injected into the LC-MS system.

Common Derivatization Agents for Amino Acid Analysis:

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with the primary and secondary amine groups of amino acids. nih.gov The resulting FMOC-derivatives exhibit enhanced hydrophobicity, leading to better retention and separation on reversed-phase columns. This method is robust and allows for the derivatization of multiple amino acids simultaneously. nih.gov

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC is another popular reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives. researchgate.net This not only improves chromatographic performance but also significantly increases detection sensitivity, especially when using fluorescence detectors in conjunction with mass spectrometry. researchgate.net

Silylation Reagents (e.g., MTBSTFA): N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation reagent that converts active hydrogens in functional groups into more stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com This process reduces the polarity of the amino acid and increases its volatility, which is particularly useful for analysis by gas chromatography-mass spectrometry (GC-MS) but also finds application in LC-MS. sigmaaldrich.com TBDMS derivatives are known to be more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com

Butylation (e.g., 1-bromobutane): A novel method involves the derivatization of multiple functional groups, including the amino, carboxyl, and any other reactive groups, using reagents like 1-bromobutane. This approach improves both the hydrophobicity and basicity of the amino acids, leading to high-sensitivity detection in LC-MS/MS. rsc.org

Table 1: Common Derivatization Agents for Amino Acid Analysis via Chromatography

Derivatizing Agent Target Functional Group Purpose of Derivatization Relevant Analytical Technique
FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) Primary/Secondary Amines Increases hydrophobicity, improves chromatographic resolution. nih.gov LC-MS
AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) Primary/Secondary Amines Adds a fluorescent tag, enhances detection sensitivity. researchgate.net LC-MS with Fluorescence Detection
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) Amines, Carboxyls, Hydroxyls Increases volatility and stability, reduces polarity. sigmaaldrich.com GC-MS, LC-MS
1-Bromobutane Amines, Carboxyls, Hydroxyls Increases hydrophobicity and basicity for high sensitivity. rsc.org LC-MS/MS

Functionalization for Bioconjugation Applications

Bioconjugation involves the linking of two molecular entities, at least one of which is a biomolecule, to create a new construct with combined or novel properties. nih.gov The alkene functionality within the this compound side chain serves as a versatile handle for site-specific functionalization, allowing it to be incorporated into peptides and proteins for various bioconjugation applications. researchgate.netdigitellinc.com This is a significant advantage, as it provides a reaction site that is orthogonal to the functional groups found in the 20 proteinogenic amino acids.

Strategies for this compound Bioconjugation:

Iodo-lactonization for Site-Specific Cleavage: The alkene group in 4,5-dehydroleucine can be exploited for site-specific cleavage of a protein backbone. Treatment with iodine induces an iodo-lactonization reaction, forming a five-membered ring lactone. This lactone structure facilitates the rapid hydrolysis of the adjacent peptide bond, enabling the controlled release of peptide fragments from a larger fusion protein. researchgate.net

Palladium-Mediated Cross-Coupling: The carbon-carbon double bond in dehydroamino acids is a suitable substrate for transition metal-catalyzed reactions. Palladium-mediated cross-coupling reactions, for instance, can be used to attach various functional groups to peptides containing dehydroamino acids. news-medical.net While much of this research has focused on dehydroalanine (B155165), the principles extend to this compound, allowing for the introduction of aryl groups or other moieties under mild, aqueous conditions compatible with biological molecules. news-medical.net

Radical-Mediated Skeletal Reconstruction: The alkene in this compound can participate in radical addition/elimination reactions. For example, dealkenylative alkenylation allows for the formal replacement of the isobutenyl group of this compound with other alkenyl groups, effectively restructuring the molecule's carbon skeleton under mild, radical-mediated conditions. nih.gov This type of transformation highlights the utility of the this compound scaffold for creating structurally diverse molecules for applications in materials science and pharmaceuticals. nih.gov

These functionalization strategies demonstrate how the unique reactivity of the this compound side chain can be leveraged to create functional biomaterials, modify proteins at specific sites, and synthesize complex molecular architectures. researchgate.netcoledeforest.com

Table 2: this compound Functionalization Strategies for Bioconjugation

Strategy Reagent/Catalyst Resulting Modification Application
Iodo-lactonization Iodine (I₂) Formation of a lactone followed by peptide bond hydrolysis. researchgate.net Site-specific protein/peptide cleavage. researchgate.net
Palladium-Mediated Coupling Palladium catalyst, Boronic acid derivatives Addition of new functional groups (e.g., aryl groups) at the double bond. news-medical.net Precise modification of peptides and proteins. news-medical.net
Dealkenylative Alkenylation Radical initiator (e.g., Fe(II)), Alkenyl sulfone Replacement of the native alkene side chain with a new one. nih.gov Skeletal editing and synthesis of complex molecules. nih.gov

Derivatization for Modulating Chemical Reactivity

Beyond improving analysis or enabling conjugation, derivatization of this compound is a powerful tool for modulating its intrinsic chemical reactivity and guiding the outcomes of subsequent synthetic transformations. digitellinc.commdpi.com By installing protecting groups or converting the this compound into an intermediate, chemists can control stereochemistry and access novel amino acid derivatives that would be difficult to synthesize directly. acs.orgresearchgate.net

Examples of Reactivity Modulation:

Stereoselective Hydrogenation/Deuteration: this compound derivatives are valuable precursors for synthesizing stereospecifically labeled versions of leucine (B10760876). The stereochemical outcome of catalytic hydrogenation or deuteration of the double bond can be controlled by the choice of protecting groups on the this compound precursor. researchgate.net For example, the reduction of a this compound derivative embedded in a dioxopiperazine ring with deuterium (B1214612) gas proceeds with high facial selectivity, delivering deuterium atoms to one face of the planar ring system. The choice of bulky N-protective groups can influence the conformational preference of the dehydroamino acid residue, which in turn dictates the stereoselectivity of the reduction, allowing for the synthesis of specific stereoisomers of deuterated leucine. researchgate.net

Synthesis of Fluorinated Analogs: The this compound framework can be used to introduce other functionalities, such as fluorine. Direct hydrofluorination of a this compound derivative has been successfully employed in the large-scale synthesis of γ-fluoroleucine, a key component in pharmacologically active compounds. acs.org This transformation leverages the reactivity of the alkene as a handle for introducing fluorine, thereby blocking sites of oxidative metabolism and improving the pharmacokinetic profile of a drug candidate. acs.org

These examples underscore how derivatizing this compound or using it as a derivatized building block provides chemists with precise control over molecular structure, stereochemistry, and ultimately, biological function. digitellinc.comnih.gov

Computational Modeling and Simulation of Dehydroleucine Systems

Molecular Dynamics (MD) Simulations of Dehydroleucine-Containing Peptides

Molecular dynamics (MD) simulations have emerged as a crucial tool for exploring the conformational landscape and dynamic behavior of peptides incorporating this compound. By simulating the movements of atoms over time, MD provides a detailed picture of how ΔLeu influences peptide structure, stability, and interactions. To enable these simulations, accurate force field parameters that describe the intramolecular and intermolecular interactions of the dehydroamino acid residue are essential. Parameters for dehydroamino acids like dehydroalanine (B155165) (ΔAla) and dehydrobutyrine have been developed and validated against quantum chemistry calculations, providing a foundation for simulating more complex systems containing residues such as this compound. researchgate.netresearchgate.netrsc.org

Conformational Analysis and Stability Predictions

MD simulations have been instrumental in elucidating the conformational preferences and stability of peptides containing this compound. A significant finding is that the presence of a ΔLeu residue introduces considerable conformational rigidity. nih.gov This rigidity stems from the steric strain (A1,3 strain) induced by the Cα=Cβ double bond, which restricts the rotational freedom of the peptide backbone. nih.govbyu.edu This constraint limits the accessible conformational space, leading to a greater propensity for folded structures over random coils. researchgate.netnih.gov

Studies have shown that peptides containing this compound, along with other dehydroamino acids like dehydrophenylalanine (ΔPhe), tend to adopt well-defined secondary structures such as β-turns and 3₁₀-helices. nih.govexplorationpub.com For instance, a comparative study on an incipient 3₁₀-helical peptide showed that replacing an amino acid with a bulky dehydroamino acid like dehydrovaline (ΔVal) maintained the helical structure, and the position of the dehydroamino acid was critical in determining the preferred conformation. chemrxiv.org Specifically, placing the ΔAA at the i+1 position of a turn motif maintained the 3₁₀-helical shape, whereas placement at the i+3 position favored a β-sheet-like conformation. chemrxiv.org This increased rigidity and preference for folded states contribute to enhanced proteolytic stability, as folded peptides are generally less susceptible to enzymatic degradation than their unfolded counterparts. nih.gov

The table below summarizes the root-mean-square deviation (RMSD) values from a study comparing a parent peptide with its analogs containing dehydroamino acids (ΔAAs), illustrating the increased rigidity upon their inclusion. nih.gov

PeptideHighest RMSD (Å)Structural Observation
Parent Peptide 11.154More conformational freedom
Analogs with ΔAA at position 1 (2a-c)Lower than parentIncipient 3₁₀-helical structures
Analogs with ΔAA at position 3 (3a-c)Lower than analogs 2a-cResemble β-turns, greater rigidity

Ligand-Peptide Interactions Involving this compound

The conformational constraints imposed by this compound have significant implications for how a peptide interacts with binding partners, such as receptors or enzymes. While direct MD simulation studies focusing specifically on ligand binding to a this compound-containing peptide are not extensively detailed in the reviewed literature, the established structural impact of ΔLeu allows for strong inferences.

The rigidification of the peptide backbone caused by ΔLeu can pre-organize the peptide into a conformation that is favorable for binding, potentially reducing the entropic penalty associated with the binding event. This can lead to higher binding affinity and specificity. Computational approaches like molecular docking and MD simulations are frequently used to predict and analyze these interactions. For example, docking studies combined with MD simulations have been used to understand the interactions of various peptide ligands with their receptors, identifying key residues and conformational changes upon binding. byu.eduexplorationpub.comresearchgate.net

The general workflow for such an investigation would involve:

Docking: Predicting the initial binding pose of a ligand to the this compound-containing peptide.

MD Simulation: Running simulations of the peptide-ligand complex to assess its stability and dynamic behavior over time.

Analysis: Examining the interaction energies, hydrogen bonding patterns, and conformational changes to understand the specifics of the binding.

Given that this compound promotes stable, folded conformations, it is anticipated that peptides containing this residue would present a more defined binding interface to ligands, leading to more specific and potentially more stable interactions compared to flexible peptides.

Quantum Mechanics (QM) and Hybrid QM/MM Approaches

Quantum mechanics (QM) provides a more fundamental description of molecular systems by considering the electronic structure. nih.govuchicago.edu QM methods are essential for studying aspects of this compound that classical MD simulations cannot fully capture, such as electronic charge distribution, orbital energies, and the details of chemical reactions. For larger systems like peptides in solution, a hybrid approach combining QM for a critical region (like the ΔLeu residue) and molecular mechanics (MM) for the rest of the system (QM/MM) is often employed. researchgate.netnih.govscitechdaily.com This multiscale technique offers a balance between accuracy and computational cost. nih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is dominated by the Cα=Cβ double bond, which creates a planar, sp²-hybridized system. This feature significantly influences the molecule's reactivity and spectroscopic properties. QM calculations are used to predict these properties. For example, the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method, a QM approach, was used to investigate the conformational behavior of poly-α,β-dehydroleucine (ΔLeu) peptides. ctdbase.org This study determined the energetically favorable dihedral angles (Φ, Ψ) for different configurations of poly-ΔLeu.

The table below presents the most stable conformational states for alternating Z and E forms of poly-ΔLeu peptides as determined by the PCILO method. ctdbase.org

Isomer FormDihedral Angles (Φ, Ψ)
Z form-10°, 105° / 1°, -88°
E form35°, 22° / -34°, -27°

These calculations revealed that repeated specific Φ, Ψ values lead to the formation of novel left- and right-handed helices, stabilized by intramolecular hydrogen bonds and other interactions. ctdbase.org Furthermore, QM methods like Density Functional Theory (DFT) can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity. mdpi.com The electron-withdrawing nature of the carbonyl group conjugated with the double bond can make the β-carbon of this compound susceptible to nucleophilic attack, a reactivity aspect that can be precisely modeled using QM.

Predictive Modeling of this compound's Structural Impact on Biomolecules

Predictive modeling aims to forecast the three-dimensional structure and, by extension, the function of biomolecules from their amino acid sequence. The incorporation of a non-canonical amino acid like this compound presents a unique challenge and opportunity for these models.

The known conformational constraints imposed by this compound serve as valuable input for predictive algorithms. Servers and software for de novo peptide structure prediction, such as PEP-FOLD, utilize information about the conformational preferences of amino acid sequences to generate structural models. scispace.comnih.gov The tendency of ΔLeu to induce β-turns and 3₁₀-helices is a critical piece of information that can guide these predictions. nih.govexplorationpub.com By incorporating the specific dihedral angle propensities of this compound, as determined by QM calculations and experimental data, the accuracy of these predictive models for this compound-containing peptides can be significantly enhanced.

Furthermore, machine learning approaches are increasingly being used to predict the impact of specific residues on protein structure and function. A predictive model for this compound's impact could be trained on a dataset of experimentally determined structures of peptides containing this residue. Such a model could learn the subtle rules governing how ΔLeu, in different sequence contexts, influences the local and global conformation of a peptide. This would be invaluable for the rational design of peptidomimetics, where this compound is used to stabilize specific secondary structures to enhance biological activity or stability.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing dehydroleucine in laboratory settings?

Methodological Answer:
this compound synthesis typically involves dehydration of leucine derivatives under controlled conditions (e.g., using thionyl chloride or acidic catalysts). Characterization requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H, 13C^{13}C, and 2D NMR spectra to confirm structural integrity and regioselectivity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Purity Assessment: Use HPLC with UV detection or chiral columns to ensure >95% purity, especially for biological studies .
    Key step: Always cross-reference synthetic protocols with literature and validate via reproducibility trials .

Basic: How should researchers address contradictory spectral data (e.g., NMR shifts) when identifying this compound derivatives?

Methodological Answer:
Contradictions in spectral data often arise from solvent effects, impurities, or stereochemical variations. Resolve discrepancies by:

Replicating Conditions: Ensure identical solvent, temperature, and concentration to original reports .

Comparative Analysis: Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with experimental data .

Supplementary Techniques: Employ X-ray crystallography or IR spectroscopy for unambiguous structural confirmation .
Note: Document all parameters meticulously to enable peer validation .

Advanced: What strategies optimize the stability of this compound in aqueous solutions for long-term biochemical assays?

Methodological Answer:
this compound’s α,β-unsaturated structure makes it prone to hydrolysis. Stabilization strategies include:

  • pH Control: Maintain solutions at pH 6–7 to minimize nucleophilic attack on the double bond .
  • Temperature Management: Store at -20°C in lyophilized form and avoid repeated freeze-thaw cycles .
  • Additive Screening: Test stabilizers like trehalose or cyclodextrins to encapsulate the compound .
    Experimental Design: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can researchers resolve inconsistencies in reported biological activity data for this compound analogs?

Methodological Answer:
Discrepancies may stem from assay variability or compound degradation. Mitigate via:

Standardized Assays: Adopt validated protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition studies .

Batch Validation: Re-synthesize compounds and confirm purity before biological testing .

Meta-Analysis: Use systematic reviews to identify trends across studies, accounting for variables like cell lines or exposure times .
Critical Step: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting data’s methodological rigor .

Basic: What analytical techniques are essential for quantifying this compound in complex matrices (e.g., cell lysates)?

Methodological Answer:

  • LC-MS/MS: Offers high sensitivity and specificity; use deuterated internal standards (e.g., d3-dehydroleucine) for quantification .
  • Sample Preparation: Employ solid-phase extraction (SPE) to remove interfering biomolecules .
  • Calibration Curves: Prepare in matrix-matched solutions to account for ionization suppression .
    Best Practice: Validate methods per ICH guidelines (accuracy ≥80%, precision RSD ≤15%) .

Advanced: How to design experiments investigating this compound’s role in metabolic pathways using isotope labeling?

Methodological Answer:

Isotope Selection: Use 13C^{13}C-labeled this compound to track incorporation into metabolites via GC-MS or NMR .

Tracer Studies: Administer labeled compound to cell cultures and sample at timed intervals to map metabolic flux .

Data Interpretation: Apply software like MetaCyc or KEGG to correlate labeling patterns with pathway databases .
Key Consideration: Ensure isotopic purity (>98%) and correct for natural abundance isotopes in controls .

Advanced: What computational approaches predict this compound’s reactivity in novel chemical reactions?

Methodological Answer:

  • DFT Calculations: Model transition states and reaction pathways to predict regioselectivity in cycloadditions or nucleophilic attacks .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics .
  • Validation: Compare computational results with small-scale exploratory experiments .
    Tip: Use open-source tools like Gaussian or ORCA for cost-effective modeling .

Basic: How to ensure reproducibility when documenting this compound synthesis for publication?

Methodological Answer:

  • Detailed Experimental Section: Include exact molar ratios, reaction times, and purification steps (e.g., column chromatography gradients) .
  • Supporting Information: Provide raw spectral data (NMR, MS) and crystallographic files (CIF) .
  • Ethical Reporting: Disclose any deviations from cited protocols and their impact on outcomes .

Advanced: What frameworks guide the development of novel research questions on this compound’s pharmacological potential?

Methodological Answer:

  • PICO Framework: Define P opulation (e.g., cancer cell lines), I ntervention (this compound dosage), C omparator (standard chemotherapeutics), O utcome (apoptosis rate) .
  • FINER Criteria: Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant to gaps in kinase inhibition research .
    Example: “How does this compound’s α,β-unsaturated moiety influence its selectivity toward kinase X compared to analog Y?”

Basic: How to critically evaluate existing literature on this compound’s structural analogs?

Methodological Answer:

Source Hierarchy: Prioritize peer-reviewed journals over preprint repositories .

Data Cross-Check: Replicate key findings (e.g., IC50 values) in-house if resources permit .

Bias Assessment: Use tools like ROBIS to evaluate study quality and conflict of interest disclosures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.